molecular formula C7H5N2NaO2 B13560284 Sodium 3-oxo-3-(pyrazin-2-yl)prop-1-en-1-olate

Sodium 3-oxo-3-(pyrazin-2-yl)prop-1-en-1-olate

Cat. No.: B13560284
M. Wt: 172.12 g/mol
InChI Key: OIZOEGYGNJFBPC-DYVSEJHDSA-M
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Description

Sodium 3-oxo-3-(pyrazin-2-yl)prop-1-en-1-olate is a chemical compound with the molecular formula C7H5N2NaO2 and a molecular weight of 172.12 g/mol This compound is known for its unique structure, which includes a pyrazine ring and an enolate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 3-oxo-3-(pyrazin-2-yl)prop-1-en-1-olate typically involves the reaction of pyrazine-2-carbaldehyde with sodium methoxide in an appropriate solvent . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s formation.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the compound can be synthesized in bulk through similar synthetic routes used in laboratory settings. The scalability of the reaction and the availability of starting materials make it feasible for industrial production .

Chemical Reactions Analysis

Types of Reactions

Sodium 3-oxo-3-(pyrazin-2-yl)prop-1-en-1-olate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions typically occur under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrazine compounds .

Mechanism of Action

The mechanism of action of Sodium 3-oxo-3-(pyrazin-2-yl)prop-1-en-1-olate involves its interaction with molecular targets and pathways within cells. The compound can inhibit specific enzymes and interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 3-oxo-3-(pyrazin-2-yl)prop-1-en-1-olate is unique due to its pyrazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C7H5N2NaO2

Molecular Weight

172.12 g/mol

IUPAC Name

sodium;(E)-3-oxo-3-pyrazin-2-ylprop-1-en-1-olate

InChI

InChI=1S/C7H6N2O2.Na/c10-4-1-7(11)6-5-8-2-3-9-6;/h1-5,10H;/q;+1/p-1/b4-1+;

InChI Key

OIZOEGYGNJFBPC-DYVSEJHDSA-M

Isomeric SMILES

C1=CN=C(C=N1)C(=O)/C=C/[O-].[Na+]

Canonical SMILES

C1=CN=C(C=N1)C(=O)C=C[O-].[Na+]

Origin of Product

United States

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